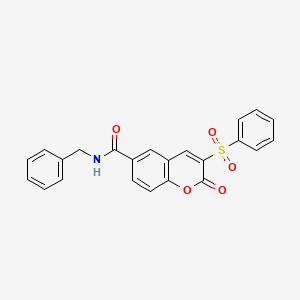
NR2F6 modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NR2F6 modulator-1 is a potent modulator of nuclear receptor subfamily 2, group F, member 6 (NR2F6). This compound is primarily used in scientific research to study immune regulation and the modulation of tumor stem cell activity .
Preparation Methods
The preparation of NR2F6 modulator-1 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For in vivo formulations, 50 μL of the DMSO stock solution is mixed with 300 μL of polyethylene glycol 300 (PEG300), followed by the addition of 50 μL of Tween 80, and finally 600 μL of double-distilled water (ddH2O) to achieve a clear solution .
Chemical Reactions Analysis
NR2F6 modulator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO, PEG300, and Tween 80. The major products formed from these reactions are typically clear solutions used for further scientific research .
Scientific Research Applications
NR2F6 modulator-1 has a wide range of scientific research applications:
Immune Regulation: It is used to study the modulation of immune responses, particularly in the context of autoimmune diseases and inflammation.
Cancer Research: The compound is utilized to investigate the modulation of tumor stem cell activity, making it a valuable tool in cancer research.
Anti-Viral Research: This compound has been shown to promote the replication and gene expression of certain DNA viruses, such as HSV-1, by activating the AP-1/c-Jun pathway.
T Cell Research: It acts as a gatekeeper for T helper 17 (Th17) CD4+ T cell effector functions, making it crucial for studying autoimmune disorders and chronic inflammation.
Mechanism of Action
NR2F6 modulator-1 exerts its effects by binding to the promoter of MAP3K5 and activating the AP-1/c-Jun pathway, which is critical for DNA virus replication. It is also involved in a negative feedback loop where it is transcriptionally repressed by c-Jun. Additionally, the cGAS/STING innate immunity signaling pathway represses NR2F6 through STAT3 . In the context of T cells, NR2F6 acts as a transcriptional repressor that directly antagonizes the DNA accessibility of activation-induced NFAT/AP-1 transcription factors at cytokine gene loci such as Il2 and Ifng .
Comparison with Similar Compounds
NR2F6 modulator-1 is unique in its ability to modulate both immune responses and tumor stem cell activity. Similar compounds include other modulators of nuclear receptors, such as MEF2D and MAFF, which also play roles in immune regulation and viral replication . this compound is distinct in its specific targeting of the NR2F6 receptor and its involvement in the AP-1/c-Jun pathway .
Properties
Molecular Formula |
C23H17NO5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-2-oxochromene-6-carboxamide |
InChI |
InChI=1S/C23H17NO5S/c25-22(24-15-16-7-3-1-4-8-16)17-11-12-20-18(13-17)14-21(23(26)29-20)30(27,28)19-9-5-2-6-10-19/h1-14H,15H2,(H,24,25) |
InChI Key |
ZNYVQFURPOKGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OC(=O)C(=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14995410.png)
![2-ethoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B14995420.png)
![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/structure/B14995428.png)
![(2E)-2-(2,4-dimethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14995442.png)
![3-amino-6-benzyl-N-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14995453.png)
![(2E)-2-(2-chlorobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14995457.png)
![3-amino-6-benzyl-N-(3-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14995459.png)
![dimethyl 1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B14995461.png)
![3-(2,4-dimethoxyphenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14995466.png)
![2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14995486.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B14995491.png)
![4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B14995499.png)
![N-(2-methoxyethyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14995506.png)
![methyl (2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B14995510.png)
